molecular formula C12H15F3N2O B13222298 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Katalognummer: B13222298
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: ZHZQASDVLDLEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific functional groups and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a reduction and nitration . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the reactive intermediates and final product safely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to specific outcomes depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C12H15F3N2O

Molekulargewicht

260.26 g/mol

IUPAC-Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C12H15F3N2O/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18)

InChI-Schlüssel

ZHZQASDVLDLEKE-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.